- Selective Gold-Catalyzed Synthesis of Cyanamides and 1-Substituted 1H-Tetrazol-5-Amines from Isocyanides, Chemistry - A European Journal, 2018, 24(52), 13788-13791

Cas no 931-54-4 (Isocyanobenzene)

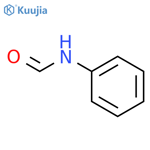

Isocyanobenzene structure

商品名:Isocyanobenzene

Isocyanobenzene 化学的及び物理的性質

名前と識別子

-

- Benzene, isocyano-

- 1-ISOCYANOBENZENE

- ISOCYANOBENZENE

- Benzene,isocyano

- C6H5-NC

- Phenyl isocyanide

- Benzoisonitrile

- Phenyl isonitrile

- Isocyanobenzene (ACI)

- Phenyl isocyanide (6CI, 7CI, 8CI)

- MFCD05148520

- Q27110030

- NS00042673

- AKOS002433953

- DTXSID50239267

- SY243548

- SCHEMBL244994

- Isocyanobenzene, AldrichCPR

- isocyano-benzene

- 931-54-4

- GEO-03710

- CHEBI:29367

- DS3UDW47UG

- Phenylisocyanide

- AB1473

- PHENYL ISOCYANIDE (1-ISOCYANOBENZENE)

- InChI=1/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6

- EINECS 213-239-2

- DB-008764

- Isocyanobenzene

-

- MDL: MFCD05148520

- インチ: 1S/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6H

- InChIKey: RCIBIGQXGCBBCT-UHFFFAOYSA-N

- ほほえんだ: [C-]#[N+]C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 103.04200

- どういたいしつりょう: 103.042199

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 4.4

じっけんとくせい

- 密度みつど: 1.0248 (rough estimate)

- ふってん: 183.35°C (rough estimate)

- フラッシュポイント: °C

- 屈折率: 1.6760 (estimate)

- PSA: 0.00000

- LogP: 1.46810

Isocyanobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 180012-1g |

Isocyanobenzene |

931-54-4 | 98% | 1g |

$136.00 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1303410-1g |

ISOCYANOBENZENE |

931-54-4 | 95% | 1g |

$420 | 2024-06-05 | |

| TRC | I809010-1g |

Isocyanobenzene |

931-54-4 | 1g |

$ 148.00 | 2023-09-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FH869-50mg |

Isocyanobenzene |

931-54-4 | 97% | 50mg |

422.0CNY | 2021-07-14 | |

| eNovation Chemicals LLC | D648572-10g |

Phenylisocyanide |

931-54-4 | 95% | 10g |

$985 | 2025-02-20 | |

| Ambeed | A351258-1g |

Isocyanobenzene |

931-54-4 | 95% | 1g |

$427.0 | 2024-04-15 | |

| Aaron | AR006ISS-100mg |

Benzene, isocyano- |

931-54-4 | 95% | 100mg |

$32.00 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRC220-250mg |

Benzene, isocyano- |

931-54-4 | 95% | 250mg |

¥1274.0 | 2024-04-15 | |

| eNovation Chemicals LLC | Y1303410-5g |

ISOCYANOBENZENE |

931-54-4 | 95% | 5g |

$1200 | 2025-02-21 | |

| eNovation Chemicals LLC | D648572-5g |

Phenylisocyanide |

931-54-4 | 95% | 5g |

$650 | 2025-02-20 |

Isocyanobenzene 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, rt; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

合成方法 2

合成方法 3

合成方法 4

はんのうじょうけん

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 1 h, 0 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C

リファレンス

- Preparation of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine based tyrosyl-DNA phosphodiesterase 1 (TPD1) inhibitors, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Acetic anhydride ; 2 h, 55 °C

1.2 0 °C; 2 h, 25 °C

1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.4 Reagents: Water ; 0 °C

1.2 0 °C; 2 h, 25 °C

1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.4 Reagents: Water ; 0 °C

リファレンス

- Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne-Isocyanide Adduct with Weak Nucleophiles, Organic Letters, 2019, 21(18), 7390-7393

合成方法 6

合成方法 7

合成方法 8

はんのうじょうけん

1.1 0 °C; overnight, 0 °C → reflux

1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt

1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt

リファレンス

- Highly Stereoselective Ugi/Pictet-Spengler Sequence, Journal of Organic Chemistry, 2022, 87(11), 7085-7096

合成方法 9

はんのうじょうけん

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt

リファレンス

- Palladium-catalyzed direct coupling of 2-vinylanilines and isocyanides: an efficient synthesis of 2-aminoquinolines, Organic & Biomolecular Chemistry, 2015, 13(47), 11486-11491

合成方法 10

合成方法 11

はんのうじょうけん

1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide

リファレンス

- Electrochemical reduction of carbonimidoyl dichlorides. A new method for the preparation of isocyanides, Tetrahedron Letters, 1992, 33(33), 4779-82

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Reagents: Acetic anhydride ; 2 h, 55 °C; 55 °C → 0 °C

1.2 0 °C; 2 h, 25 °C

1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 0 °C; 2 h, 0 °C

1.4 Reagents: Water

1.2 0 °C; 2 h, 25 °C

1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 0 °C; 2 h, 0 °C

1.4 Reagents: Water

リファレンス

- Silver-Catalyzed Selective Multicomponent Coupling Reactions of Arynes with Nitriles and Isonitriles, Organic Letters, 2020, 22(2), 642-647

合成方法 14

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 6 min, rt

1.2 Solvents: Water ; 0.6 min, rt

1.2 Solvents: Water ; 0.6 min, rt

リファレンス

- Odorless isocyanide chemistry: An integrated microfluidic system for a multistep reaction sequence, Angewandte Chemie, 2013, 52(29), 7564-7568

合成方法 15

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: 1,3-Benzenedisulfonyl dichloride Solvents: Dichloromethane ; 3 h, 110 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

リファレンス

- A general simple methodology for synthesis of isonitriles using benzene-1,3-disulfonyl dichloride, Letters in Organic Chemistry, 2013, 10(1), 37-41

合成方法 16

合成方法 17

はんのうじょうけん

1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide

リファレンス

- Electrochemical generation of alkyl and aryl isocyanides, Tetrahedron, 1999, 55(31), 9631-9640

合成方法 18

合成方法 19

合成方法 20

はんのうじょうけん

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; < 0 °C; < 0 °C; 3 h, < 0 °C; 1 h, < 0 °C → rt

リファレンス

- 4-Phenoxyquinoline-triazole-amide compounds as c-Met kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

Isocyanobenzene Raw materials

Isocyanobenzene Preparation Products

Isocyanobenzene 関連文献

-

1. Reactions of μ-ethynediyl complexes of transition metals: selective double insertion of isocyanides and molecular structure of [Cl(Et3P)2PdCCC(NPh)C(NPh)Pd(PEt3)2Cl]Kiyotaka Onitsuka,Hiroo Ogawa,Takashi Joh,Shigetoshi Takahashi,Yasuhiro Yamamoto,Hiroshi Yamazaki J. Chem. Soc. Dalton Trans. 1991 1531

-

Jia-Li Chen,Ming Su,Zhi-Qiang Jiang,Na Liu,Jun Yin,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem. 2015 6 4784

-

Jun Yin,Lei Xu,Xin Han,Li Zhou,Chonglong Li,Zong-Quan Wu Polym. Chem. 2017 8 545

-

Xiao-Juan Wang,Gao-Wei Li,Ming-Yang Mo,Shuai-Hua Shi,Si-Yu Li,Xin-Yi Liu,Lan-Tao Liu Polym. Chem. 2022 13 6361

-

5. Crystal and molecular structure of di-iodotetrakis(phenyl isocyanide)cobalt(II). A strictly linear Co–I–Co bridgeDieter Baumann,Helmut Endres,Heimo J. Keller,Johannes Weiss J. Chem. Soc. Chem. Commun. 1973 853b

931-54-4 (Isocyanobenzene) 関連製品

- 10124-78-4(2-Naphtyl isocyanide)

- 935-16-0(1,4-DIISOCYANOBENZENE)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

推奨される供給者

JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.

(CAS:931-54-4)Isocyanobenzene

清らかである:

はかる:

価格 ($):問い合わせ/問い合わせ

Amadis Chemical Company Limited

(CAS:931-54-4)Isocyanobenzene

清らかである:99%/99%

はかる:250mg/1g

価格 ($):154.0/384.0